molecular formula C8H17ClN2O B3086406 1-Propionyl-4-piperidinamine hydrochloride CAS No. 1158779-86-2

1-Propionyl-4-piperidinamine hydrochloride

Cat. No.: B3086406
CAS No.: 1158779-86-2
M. Wt: 192.68
InChI Key: WGEGZIPFBZHTKB-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine motif is a cornerstone in drug design, present in over twenty classes of pharmaceuticals, including treatments for a broad spectrum of diseases. Its prevalence stems from its unique three-dimensional, sp3-hybridized structure, which allows for the precise spatial arrangement of functional groups. This conformational flexibility is crucial for optimizing interactions with biological targets such as enzymes and receptors. The introduction of a piperidine scaffold into a potential drug molecule can significantly modulate its physicochemical properties, enhance biological activity and selectivity, and improve its pharmacokinetic profile, making it a highly valued component in the drug discovery process.

Overview of Aminopiperidine Derivatives in Chemical Research

Within the broader family of piperidine derivatives, aminopiperidines are a particularly important subclass. These compounds feature one or more amino groups attached to the piperidine core, providing a reactive handle for further chemical elaboration. The amino group serves as a versatile nucleophile and a basic center, enabling the construction of more complex molecular architectures through reactions like acylation, alkylation, and reductive amination. Aminopiperidine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. For instance, chiral aminopiperidines are key components in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors used in the management of type-2 diabetes, such as Alogliptin. tiendamia.com Their utility extends to the development of novel agents for neurological disorders, where they have been investigated as potent cognition enhancers. graco.com

Structural Context of 1-Propionyl-4-piperidinamine Hydrochloride within Piperidine Chemistry

This compound is a specific derivative that embodies the chemical principles of both N-acylation and C-amination of the piperidine scaffold. Its structure consists of three key features:

The Piperidine Ring: The central saturated heterocyclic core.

A 4-Amino Group: A primary amine substituent at the 4-position of the ring. This group provides a key site for further functionalization and is crucial for the molecule's potential biological interactions.

A 1-Propionyl Group: A propionyl moiety attached to the nitrogen atom of the piperidine ring, forming a stable tertiary amide. This N-acylation neutralizes the basicity of the ring nitrogen and introduces a carbonyl group, which can act as a hydrogen bond acceptor.

The compound is supplied as a hydrochloride salt, meaning the primary amine at the 4-position is protonated (NH3+). This salt formation enhances the compound's stability and increases its solubility in aqueous media, which is often advantageous for synthetic and research applications.

Table 1: Chemical Properties of this compound Data for this specific salt is compiled from various chemical supplier databases.

PropertyValue
IUPAC Name 1-(4-aminopiperidin-1-yl)propan-1-one;hydrochloride
CAS Number 1158779-86-2 keyorganics.netsigmaaldrich.comchembuyersguide.com
Molecular Formula C₈H₁₇ClN₂O
Molecular Weight 192.69 g/mol
Canonical SMILES CCC(=O)N1CCC(CC1)N.Cl
InChI Key WGEGZIPFBZHTKB-UHFFFAOYSA-N

Current Research Avenues for this compound and its Analogs

While this compound itself is primarily utilized as a synthetic intermediate, its structural motif—the N-acyl-4-aminopiperidine core—is the subject of significant research in drug discovery. The ability to modify both the N-acyl group and the 4-amino group allows for the creation of large libraries of diverse compounds for screening against various biological targets.

Current research on analogs of this compound is exploring several therapeutic areas:

Pain and Neuropathic Pain: Derivatives with a 4-aminopiperidine (B84694) scaffold, decorated with acyl groups on the ring nitrogen, have been synthesized and evaluated as N-type calcium channel blockers. keyorganics.netalfa-chemistry.com Certain compounds from this class have shown potent antinociceptive activity in animal models, suggesting their potential for development as novel analgesics. alfa-chemistry.com

Antimicrobial Agents: The N-acyl-4-arylaminopiperidine scaffold is being investigated for the development of new antibacterial drugs. hit2lead.com These compounds have been designed to inhibit FabI, an essential enzyme in bacterial fatty acid biosynthesis. hit2lead.com Studies have shown that analogs exhibit moderate growth inhibition against several multidrug-resistant pathogens, including MRSA and K. pneumoniae. hit2lead.com

Antifungal Agents: A significant body of research has focused on 4-aminopiperidines as a novel class of antifungal agents. sigmaaldrich.com Structure-activity relationship (SAR) studies have revealed that modifying the substituents on both the ring nitrogen and the 4-amino group is crucial for potency. These compounds are believed to act by inhibiting ergosterol (B1671047) biosynthesis, a critical pathway in fungi, making them promising leads for new antifungal therapies. sigmaaldrich.com

The research into these analogs underscores the versatility of the N-acyl-4-aminopiperidine scaffold as a template for discovering new therapeutic agents.

Table 2: Selected Research Applications of N-Acyl-4-Aminopiperidine Analogs

Research AreaTarget/MechanismKey Finding
Analgesia N-type calcium channel blockadeCompounds show potent action on pain and neuropathic pain in preclinical models. keyorganics.netalfa-chemistry.com
Antibacterial Inhibition of FabI enzyme in bacterial fatty acid synthesisAnalogs display moderate activity against pathogens like MRSA and K. pneumoniae. hit2lead.com
Antifungal Inhibition of ergosterol biosynthesisThe 4-aminopiperidine core is an interesting lead structure for novel antifungals. sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-5-3-7(9)4-6-10;/h7H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEGZIPFBZHTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1 Propionyl 4 Piperidinamine Hydrochloride and Its Congeners

Exploration of Functional Group Reactivity on the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, is a common scaffold in many biologically active compounds. Its reactivity is influenced by the substituents on both the nitrogen and the carbon atoms of the ring.

Oxidation Reactions of Piperidine Ring Systems and Side Chains

The oxidation of N-acyl piperidines can lead to a variety of products, depending on the oxidant and reaction conditions. A common transformation is the oxidation of the carbon atom alpha to the nitrogen, which can lead to the formation of lactams. For instance, the reactions of N-acyl-piperidines with Fe(II)-hydrogen peroxide in aqueous acetonitrile (B52724) have been shown to yield the corresponding piperidin-2-ones. researchgate.net Similarly, oxidation with molecular oxygen in the presence of an iron complex also produces these lactams. researchgate.net

In vitro studies on the biological N-oxidation of piperidine have identified N-hydroxy piperidine and 2,3,4,5-tetrahydro-pyridine-1-oxide as metabolites, indicating that both N-oxidation and C-oxidation are possible pathways. nih.gov The N-dealkylation of 4-aminopiperidine (B84694) derivatives, a common metabolic pathway catalyzed by cytochrome P450 enzymes, proceeds through an oxidative mechanism. acs.org This process involves the abstraction of a hydrogen atom from the α-carbon, leading to the formation of an unstable carbinolamine intermediate that subsequently breaks down.

Recent advances in photoredox catalysis have enabled the highly diastereoselective α-amino C–H arylation of piperidines, demonstrating a sophisticated method for functionalizing the piperidine ring. lookchem.com

Table 1: Examples of Oxidation Reactions on Piperidine Derivatives

Substrate Reagents and Conditions Product Yield (%) Reference
N-acyl-piperidines Fe(II)-H₂O₂ in aq. CH₃CN Piperidin-2-ones Not specified researchgate.net
N-acyl-piperidines O₂ with [Fe(II)Fe(III)₂O(OAc)₆(py)₃] or [{Fe(salen)}₂O] in aq. pyridine (B92270) Piperidin-2-ones Not specified researchgate.net
Piperidine-HCl Rat liver microsomal preparation, 37°C N-hydroxy piperidine, 2,3,4,5-tetrahydro-pyridine-1-oxide Not specified nih.gov

Nucleophilic Substitution Reactions at Piperidine Nitrogen and Other Positions

The nitrogen atom of the piperidine ring in 1-Propionyl-4-piperidinamine is part of an amide and is therefore significantly less nucleophilic than a typical secondary amine. However, the primary amine at the 4-position is a potent nucleophile and can readily participate in nucleophilic substitution reactions.

The synthesis of various N-substituted piperidines often involves reductive amination of a piperidone precursor, followed by nucleophilic substitution at the piperidine nitrogen. researchgate.net For instance, the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine has been achieved through a reductive amination reaction between N-boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net

Furthermore, the 4-amino group of 4-aminopiperidine derivatives can be readily acylated or sulfonylated. nih.gov The synthesis of a series of 4-amino-piperidine derivatives has been achieved through the reaction of the amino group with various acid chlorides. researchgate.net

Nucleophilic acyl substitution is a fundamental reaction in the derivatization of the 4-amino group. masterorganicchemistry.comresearchgate.net This reaction proceeds through an addition-elimination mechanism, where the amine attacks the carbonyl carbon of an acylating agent, forming a tetrahedral intermediate, which then collapses to give the acylated product.

Table 2: Examples of Nucleophilic Substitution Reactions on 4-Aminopiperidine Derivatives

Substrate Reagent Product Reference
4-Amino-1-Boc-piperidine R¹-COCl N-Acyl-4-amino-1-Boc-piperidine nih.gov
4-Amino-1-Boc-piperidine R¹-SO₂Cl N-Sulfonyl-4-amino-1-Boc-piperidine nih.gov
4-Aminopiperidine derivative R¹-NH₂, TiCl₄, then NaBH₄ N-Substituted-4-aminopiperidine researchgate.net

Strategic Derivatization for Advanced Chemical Entities

The functional groups of 1-Propionyl-4-piperidinamine hydrochloride offer multiple handles for strategic derivatization to create more complex molecules with tailored properties.

Chemical Conjugation Methodologies

The primary amino group at the 4-position of the piperidine ring is the most common site for chemical conjugation. Standard amide bond formation and reductive amination are widely used techniques. For example, a variety of analogs of a 4-aminopiperidine scaffold have been synthesized through reductive amination of 4-amino-1-Boc-piperidine with aldehydes, followed by further coupling reactions. nih.gov These methods allow for the systematic exploration of structure-activity relationships by introducing diverse functionalities. nih.gov

The synthesis of N-acylated piperidines has been reported through a sequence involving Knoevenagel-Doebner condensation, amide construction, and subsequent amination, highlighting a multi-step approach to elaborate the 4-aminopiperidine core. nih.gov

Applications of Click Chemistry in Piperidine Functionalization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and orthogonal method for the functionalization of molecules. While specific examples for this compound are not prevalent in the literature, the principles of click chemistry can be readily applied to its congeners. A piperidine derivative bearing either an azide (B81097) or an alkyne functionality can be "clicked" onto a complementary-functionalized molecule. Multicomponent reactions, which share the efficiency and atom economy of click chemistry, have been used to synthesize highly functionalized piperidine scaffolds. nih.gov

Hydrolytic Pathways of Amide and Carbamate (B1207046) Linkages in Related Structures

The stability of the propionyl amide linkage in 1-Propionyl-4-piperidinamine is a critical factor in its chemical and biological behavior. Amide bonds are generally stable, but their hydrolysis can be influenced by neighboring functional groups and the surrounding environment.

Studies on N-acylated amino acid amides have shown that remote acyl groups can significantly affect the hydrolytic stability of an amide bond. iu.edu Electron-donating acyl groups tend to accelerate hydrolysis under mild acidic conditions. iu.edu This suggests that the electronic nature of substituents on the piperidine ring could potentially influence the hydrolysis rate of the N-propionyl group.

Carbamates, which are structurally related to amides, also exhibit variable hydrolytic stability. The stability of piperidine carbamates has been investigated, with some derivatives showing significant stability in biological media like blood plasma. nih.gov In contrast, other carbamates can be susceptible to enzymatic hydrolysis. nih.gov The stability of carbamates is influenced by the nature of the amine and the alcohol from which they are derived. mdpi.com For instance, piperazine (B1678402), a related cyclic diamine, can form carbamates that are sensitive to hydrolysis. mdpi.com

Table 3: Factors Influencing Hydrolytic Stability of Amide and Carbamate Linkages

Linkage Factors Affecting Stability General Trend Reference
Amide Electronic nature of remote acyl groups Electron-donating groups can accelerate hydrolysis iu.edu
Carbamate Enzymatic activity (e.g., plasma esterases) Stability is compound-specific nih.gov
Carbamate Steric hindrance and flexibility of the amine Sterically hindered or rigid amines can increase stability mdpi.com

Structure Activity Relationship Sar Studies of 1 Propionyl 4 Piperidinamine Hydrochloride Analogs

Elucidation of Pharmacophoric Requirements within Substituted Piperidine (B6355638) Derivatives

The 4-anilidopiperidine framework, which is the foundational structure of fentanyl and its analogs, has been the subject of extensive structure-activity relationship (SAR) studies to delineate the essential features for potent μ-opioid receptor (MOR) agonism. nih.govnih.gov These studies have led to the development of a well-defined pharmacophore model. This model highlights several key structural components that are critical for high-affinity binding and efficacy. nih.gov

The essential pharmacophoric elements for this class of compounds include a central piperidine ring, an N-arylpropanamide group at the 4-position, and a substituent on the piperidine nitrogen. nih.govmdpi.com A critical feature is the basic piperidine nitrogen, which is protonated at physiological pH. This positively charged nitrogen forms a crucial ionic interaction with a conserved aspartic acid residue (Asp147) in the third transmembrane helix of the μ-opioid receptor. nih.govnih.gov

The N-phenethyl group, commonly found in potent analogs like fentanyl, occupies a hydrophobic pocket within the receptor. nih.gov The aromatic ring of this group is vital for this interaction. The N-anilino moiety also plays a significant role; the amide linkage and the phenyl ring contribute to binding, potentially through hydrogen bonds and hydrophobic interactions with residues such as His297 and Trp318. nih.govpharmgkb.orgresearchgate.net The propanamide side chain further enhances binding affinity. Together, these features create a molecule with the precise three-dimensional arrangement required for effective interaction with the μ-opioid receptor. nih.gov

Impact of Substituents on Biological Activity in In Vitro Models

The nature of the substituent on the piperidine nitrogen is a major determinant of the pharmacological activity of 4-anilidopiperidine derivatives. nih.gov The N-phenethyl group is widely recognized as being optimal for high μ-opioid receptor affinity. nih.gov Altering this substituent can significantly impact both binding affinity and efficacy. For instance, replacing the phenethyl group with other arylalkyl or heteroarylalkyl groups can either maintain or decrease potency. nih.gov Studies have shown that a 2-thienylethyl group can be a successful bioisosteric replacement for the phenethyl group, sometimes leading to increased potency. nih.gov Conversely, replacing the phenethyl group with a benzyl (B1604629) group has been shown to reduce affinity. nih.gov

N-Substituentμ-Opioid Receptor Affinity (Ki, nM)
Phenethyl0.39
Benzyl12.5
3-Phenylpropyl1.8
2-Thienylethyl0.23
Cyclohexylethyl15.8

Modifications to the piperidine ring itself have a profound impact on the biological activity of these compounds. The introduction of small alkyl groups, particularly at the 3-position, can lead to a significant increase in potency. nih.govclinicaterapeutica.it However, this effect is highly dependent on the size of the alkyl group and its stereochemistry. nih.gov For example, a methyl group at the 3-position can enhance potency, but larger groups tend to cause a steric clash within the receptor's binding site, thereby reducing activity. nih.govclinicaterapeutica.it The introduction of a 3-carbomethoxy group has been shown to reduce potency. mdpi.com Furthermore, expanding or contracting the piperidine ring, for instance to a perhydroazepine or pyrrolidine (B122466) ring, respectively, significantly diminishes analgesic activity. nih.gov

Piperidine Ring ModificationRelative Potency (Fentanyl = 1)
cis-3-Methyl~12-20
trans-3-Methyl~0.5-1
cis-3-Ethyl~1.5
trans-3-Ethyl~0.9
cis-3-Butyl~0.064

Diastereoisomeric and Stereochemical Contributions to In Vitro Biological Activity

Stereochemistry plays a pivotal role in the interaction of 4-anilidopiperidine analogs with the μ-opioid receptor. nih.gov When substituents are introduced on the piperidine ring, chiral centers are created, leading to the formation of enantiomers and diastereomers with potentially vast differences in biological activity. frontiersin.orgacs.org

A prominent example is 3-methylfentanyl. The cis- and trans-diastereomers exhibit notable differences in potency, with the cis-isomer being significantly more potent than the trans-isomer. nih.govfrontiersin.org This is because the cis-configuration allows the molecule to adopt a conformation that is more favorable for binding to the receptor. nih.gov Furthermore, the absolute configuration of the chiral centers is critical. For cis-3-methylfentanyl, the (+)-isomer is markedly more potent than the (-)-isomer, highlighting the high degree of stereoselectivity of the μ-opioid receptor. frontiersin.org The most potent isomer, (+)-cis-3-methylfentanyl, is estimated to be about 20 times more potent than fentanyl. frontiersin.org These findings underscore that the steric arrangement of substituents is a key factor in determining the analgesic potency of this class of compounds. nih.gov

Homologation and Bioisosterism Techniques in Piperidine Scaffold Optimization

Homologation and bioisosterism are two key strategies that have been employed in the optimization of the 4-anilidopiperidine scaffold. nih.gov Homologation, which involves the systematic extension of a carbon chain, has been used to probe the optimal length of the N-substituent. These studies have confirmed that the two-carbon linker of the N-phenethyl group is generally ideal for high potency. nih.gov

Bioisosterism, the substitution of one group with another that has similar physical or chemical properties, has also been a fruitful approach. For instance, replacing the phenyl ring of the N-phenethyl group with a bioisosteric heterocycle, such as thiophene (B33073) (as in sufentanil), can lead to enhanced potency. nih.gov Similarly, modifications to the N-propanamide group have been explored. Replacing the propionyl group with an acryloyl group, for example, results in a compound with slightly lower potency than fentanyl but a longer duration of action. nih.gov These bioisosteric replacements can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the receptor. nih.gov

Investigation of Atropisomerism and Latent Chirality in Related Fentanyl Frameworks

Recent research has delved into more subtle aspects of stereochemistry in fentanyl-related structures, such as atropisomerism and latent chirality. acs.orgnih.gov Atropisomerism arises from restricted rotation around a single bond, leading to stable, separable enantiomers. nih.gov A 2024 study demonstrated that by introducing substituents at the 2' or 6' position of the anilino moiety of fentanyl analogs, stable atropisomers could be created. acs.org Remarkably, these atropisomers exhibited opposing pharmacological activities; one enantiomer acted as a μ-opioid receptor agonist, while the other functioned as an antagonist. acs.orgnih.gov

Latent chirality refers to molecules that are achiral in solution but can adopt a chiral conformation upon binding to a chiral environment like a receptor. acs.org Many drugs exhibit latent chirality, and this is often an overlooked aspect of their pharmacology. acs.org The flexible structure of fentanyl, with its multiple rotatable bonds, may allow it to adopt specific chiral conformations within the binding pocket of the μ-opioid receptor. biorxiv.org This emerging area of study provides a novel perspective for the design of future pharmaceuticals, suggesting that controlling these finer points of stereochemistry could be key to developing safer and more effective therapeutic agents. acs.orgnih.gov

Molecular Interactions and Receptor Pharmacology of 1 Propionyl 4 Piperidinamine Hydrochloride Analogs in Vitro Focus

In Vitro Receptor Binding and Functional Assays

Mu-Opioid Receptor Binding Affinity and Agonism/Antagonism (for relevant analogs)

Analogs based on the 4-anilidopiperidine structure, such as fentanyl and its derivatives, are well-characterized for their potent agonist activity at the mu-opioid receptor (MOR). nih.gov In vitro studies using radioligand binding assays are crucial for determining the binding affinity (Ki) of these compounds, while functional assays, such as those measuring [³⁵S]GTPγS binding, determine their potency (EC₅₀) and efficacy as agonists. nih.gov

Research on a range of fentanyl analogs at the human mu-opioid receptor (hMOR) has elucidated key structure-activity relationships. For instance, modifications to the N-acyl group significantly impact both binding affinity and functional potency. While fentanyl itself shows a high binding affinity (Ki of 1.6 nM), analogs with smaller N-acyl groups like acetyl fentanyl exhibit a much lower affinity (Ki of 64 nM). nih.gov Conversely, increasing the bulk of this group, as seen in Butyryl fentanyl (Ki of 3.5 nM) and the five-carbon Cyclopentyl fentanyl (Ki of 6.6 nM), can maintain high affinity. nih.gov This suggests that this region of the molecule has specific bulk requirements to maintain optimal contact with the orthosteric binding site of the hMOR. nih.gov

Functional assays confirm that high binding affinity often translates to potent agonism. Fentanyl analogs with sub-nanomolar binding affinities are typically potent agonists. nih.govnih.gov The introduction of a methyl ester at the 4-position of the piperidine (B6355638) ring, as in carfentanil, is known to significantly increase binding affinity at the µOR. nih.govnih.gov However, the relationship is not always linear; some modifications can increase binding affinity while having a lesser effect on the potency of G-protein activation. nih.gov For example, while increasing the ring size in certain analogs had little effect on binding affinity, a significant difference in EC₅₀ potency was observed. nih.govnih.gov None of the tested 4-anilidopiperidine analogs showed opioid antagonist activity in functional assays. nih.gov

In Vitro Activity of Fentanyl Analogs at the Human Mu-Opioid Receptor (hMOR)

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)
Fentanyl1.632
Acetyl fentanyl64140
Butyryl fentanyl3.555
Valeryl fentanyl2.135
Cyclopentyl fentanyl6.6600
Carfentanil0.22N/A
Data sourced from multiple in vitro studies. nih.govnih.gov

Interaction with Monoamine Transporters (e.g., Serotonin (B10506), Norepinephrine (B1679862), Dopamine (B1211576) Reuptake Inhibition)

Piperidine and piperazine-based compounds have been extensively studied for their ability to inhibit monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). In vitro assays measuring the inhibition of radiolabeled substrate uptake (e.g., [³H]dopamine) are used to determine the inhibitory potency (IC₅₀ or Ki values) of these analogs.

Studies on 4-benzylpiperidine (B145979) carboxamides show that structural modifications critically determine selectivity. biomolther.org For example, compounds with a biphenyl (B1667301) group tend to show greater inhibition of SERT, while those with a diphenyl group have higher selectivity for DAT. biomolther.org Similarly, meperidine analogs, which feature a 4-phenylpiperidine (B165713) core, were generally found to be more selective for SERT binding sites, with potency influenced by substituents on the phenyl ring. nih.gov The 3,4-dichloro derivative was the most potent ligand for DAT binding sites in its series. nih.gov

Other research on piperidine derivatives has identified compounds with high affinity and selectivity for DAT. researchgate.net A study of diphenylbutylpiperazine derivatives found that several analogs potently inhibited the uptake of all three neurotransmitters (serotonin, norepinephrine, and dopamine). nih.gov This demonstrates that the piperidine/piperazine (B1678402) scaffold can be modified to create compounds ranging from selective inhibitors of a single transporter to broad-spectrum "triple reuptake inhibitors." biomolther.org

In Vitro Inhibitory Activity of Piperidine/Piperazine Analogs at Monoamine Transporters

Compound ClassTarget TransporterKey Findings / Potency
4-Benzylpiperidine CarboxamidesSERT, NET, DATSubstituents on the aromatic ring determine selectivity; biphenyl groups favor SERT, while diphenyl groups favor DAT. biomolther.org
Meperidine AnalogsSERT, DATGenerally more selective for SERT. The 3,4-dichloro derivative (9e) was most potent at DAT. nih.gov
Diphenylbutylpiperazine DerivativesSERT, NET, DATCompounds FG5865, FG5891, and FG5893 potently inhibited reuptake of all three monoamines. nih.gov
3,6-Disubstituted PiperidinesDAT, SERT, NETLead compound (-)-S,S-10c showed high affinity and selectivity for DAT (IC₅₀ = 22.5 nM). researchgate.net

Platelet-Activating Factor Receptor (PAFr) Antagonism Studies

The platelet-activating factor (PAF) is a potent lipid mediator involved in inflammatory processes, acting through its G-protein coupled receptor, PAFr. nih.gov A wide variety of natural and synthetic compounds have been investigated as PAFr antagonists. nih.gov While numerous chemical scaffolds have been identified as PAFr inhibitors, including piperazine derivatives, direct in vitro studies characterizing 1-propionyl-4-piperidinamine or its close 4-anilidopiperidine analogs as PAFr antagonists are not prominent in the available scientific literature.

Research has shown that certain 1,4-disubstituted piperazine derivatives can exert in vitro and in vivo PAF-antagonistic activities. nih.gov Modifications of the acyl and benzyl (B1604629) groups attached to the piperazine ring were explored to optimize potency. nih.gov However, these structures differ significantly from the 4-anilidopiperidine core. Therefore, while other nitrogen-containing heterocyclic compounds have demonstrated activity at this receptor, the specific potential for PAFr antagonism by analogs of 1-propionyl-4-piperidinamine remains an area requiring further investigation.

Other Receptor and Enzyme Target Interactions (e.g., 5-HT1A, IKK2 Kinase Inhibition)

Beyond opioid and monoamine systems, piperidine-based analogs have been evaluated against other molecular targets.

5-HT1A Receptor Interaction : In vitro studies on 1,2,4-trisubstituted piperazine derivatives have demonstrated their affinity for serotonin 5-HT1A and 5-HT2A receptors. The addition of a third substituent to the piperazine ring was found to increase affinity for 5-HT2A receptors, while affinity for 5-HT1A receptors remained similar or slightly improved compared to disubstituted analogs. idrblab.org Functional studies showed that some of these compounds act as partial agonists at postsynaptic 5-HT1A receptors. idrblab.org

IKK2 Kinase Inhibition : The IκB kinase (IKK) complex is a key regulator in the NF-κB signaling pathway, which is central to inflammation. nih.gov The catalytic subunit IKK2 (or IKKβ) has been a target for anti-inflammatory drug development. nih.govresearchgate.net Notably, a synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), which contains a piperidin-4-one core, has been identified as a potent inhibitor of the NF-κB pathway. nih.gov In vitro studies confirmed that EF24 directly inhibits the catalytic activity of the IKK complex, with an IC₅₀ value for blocking NF-κB nuclear translocation of 1.3 µM. nih.gov This indicates that the piperidine ring can serve as a scaffold for developing inhibitors of this key intracellular kinase.

Elucidation of Ligand-Receptor Interaction Mechanisms via In Vitro Models

In vitro models and computational molecular docking have been instrumental in elucidating the binding mechanisms of 4-anilidopiperidine analogs at the mu-opioid receptor. These studies reveal that the protonated amine of the piperidine ring is a critical anchor point, forming a salt bridge with a negatively charged aspartic acid residue (Asp147) in the receptor's binding pocket. nih.govnih.gov

The N-phenethyl group of fentanyl and its analogs typically occupies a hydrophobic pocket within the receptor. nih.gov The N-acyl group, such as the propionyl group in the parent compound, interacts with another region of the orthosteric binding site, where bulk and electronic properties influence affinity and potency. nih.gov An aromatic sidechain from a histidine residue (His297) is also involved in stabilizing the ligand within the binding site. nih.govnih.gov The specific orientation and interactions of these different moieties explain the observed structure-activity relationships, where even minor modifications can significantly alter the binding affinity and functional output. nih.govnih.gov

Characterization of Orthosteric and Allosteric Binding Sites (for relevant analogs)

Pharmacological receptors often possess multiple binding sites. The primary site where the endogenous ligand binds is known as the orthosteric site. chemrxiv.org Allosteric sites are topographically distinct regions on the receptor where other molecules, known as allosteric modulators, can bind. chemrxiv.orgnih.gov The binding of an allosteric modulator can change the receptor's conformation, thereby influencing the binding affinity or efficacy of the orthosteric ligand. nih.gov

For 4-anilidopiperidine analogs acting at the mu-opioid receptor, the interactions described above occur within the orthosteric binding pocket. nih.gov The high affinity of these compounds is due to their optimal fit and multiple points of contact within this site, mimicking in some ways the binding of endogenous opioid peptides. The structure-activity relationship data, which shows how modifications to the analog's structure affect binding, helps to map the topology of this orthosteric site. nih.gov For example, the observation that acetyl fentanyl has a lower affinity than fentanyl suggests that the region of the pocket accommodating the N-acyl group has specific size requirements for optimal interaction. nih.gov While allosteric modulators for the mu-opioid receptor are an active area of research, the primary mechanism of action for fentanyl and its direct analogs is through direct agonism at the orthosteric site.

In Vitro Metabolism and Biotransformation Pathways of 1 Propionyl 4 Piperidinamine Hydrochloride and Analogs

Phase I Metabolic Transformations in In Vitro Systems

Phase I metabolism involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, thereby increasing the polarity of the parent compound. For N-acylated 4-aminopiperidine (B84694) structures, these reactions are predominantly oxidative and are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. frontiersin.orgnih.gov

Oxidative N-dealkylation is a principal and often predominant Phase I metabolic pathway for many drugs containing a 4-aminopiperidine moiety, including fentanyl and its analogs. duke.edumssm.edu This reaction involves the enzymatic removal of an alkyl group attached to the piperidine (B6355638) nitrogen. mdpi.com The process is initiated by the oxidation of the α-carbon of the N-substituent, leading to the formation of an unstable carbinolamine intermediate, which then spontaneously cleaves to yield a secondary amine and a corresponding aldehyde or ketone. researchgate.netnih.gov

In studies using human liver microsomes, the N-dealkylation of fentanyl to its primary metabolite, norfentanyl, is the most significant biotransformation observed. duke.edumssm.edunih.gov This pathway is also a major route for other analogs. For instance, carfentanil is metabolized to norcarfentanil, although in some cases, this may be a minor pathway compared to other transformations. frontiersin.orgnih.gov The N-dealkylation reaction is a crucial step that often significantly alters the pharmacological activity of the parent molecule. nih.gov

Table 1: Examples of Oxidative N-Dealkylation in Fentanyl Analogs

Parent Compound N-Dealkylated Metabolite In Vitro System
Fentanyl Norfentanyl Human Liver Microsomes duke.edumssm.edu
Acetylfentanyl Noracetylfentanyl Human Hepatocytes diva-portal.org
Carfentanil Norcarfentanil Human Liver Microsomes frontiersin.orgnih.gov
3-Phenylpropanoylfentanyl Nor-3-PPF Human Liver Microsomes nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is another key Phase I reaction that can occur on various parts of the molecule. In the context of 1-Propionyl-4-piperidinamine hydrochloride and its analogs, this can happen on the aliphatic piperidine ring or on any attached aromatic structures. frontiersin.orgnih.gov

Studies with fentanyl have identified alkyl hydroxylation to hydroxyfentanyl as a minor metabolic pathway in human liver microsomes. duke.edu For other, more complex analogs, hydroxylation can be a more prominent route. For example, 3-phenylpropanoylfentanyl (3-PPF) is rapidly metabolized to a monohydroxylated metabolite on its N-acyl group. nih.gov Similarly, the metabolism of U-47700 in human liver microsomes has identified hydroxylated N-desmethyl and N,N-didesmethyl metabolites. mdpi.com Hydroxylation increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions. frontiersin.org

Table 2: Examples of Hydroxylated Metabolites Identified In Vitro

Parent Compound Hydroxylated Metabolite(s) Site of Hydroxylation In Vitro System
Fentanyl Hydroxyfentanyl Alkyl chain Human Liver Microsomes duke.edu
3-Phenylpropanoylfentanyl 3-PPF monohydroxylate N-acyl group Human Liver Microsomes nih.gov
U-47700 Hydroxy-N-desmethyl-U-47700 Not specified Human Liver Microsomes mdpi.com

Amide hydrolysis involves the cleavage of the amide bond, which in the case of this compound would separate the propionyl group from the 4-aminopiperidine core. This pathway is generally considered a minor route for fentanyl and many of its analogs when compared to N-dealkylation. duke.edu For example, the hydrolysis of fentanyl to despropionylfentanyl is a comparatively minor pathway in liver microsomes. duke.edu

However, for certain analogs, amide hydrolysis can be a more significant biotransformation step. The metabolism of furanylfentanyl shows that amide hydrolysis is one of the major biotransformation steps observed both in vitro and in vivo. frontiersin.orgnih.gov The enzymes responsible for amide hydrolysis can include carboxylesterases, which are present in liver microsomes and S9 fractions. nih.gov The rate and extent of amide hydrolysis can be influenced by steric hindrance around the carbonyl group of the amide. auburn.edu

Table 3: Amide Hydrolysis in Fentanyl Analogs

Parent Compound Amide Hydrolysis Product Significance In Vitro System
Fentanyl Despropionylfentanyl Minor Human Liver Microsomes duke.edu
Acryloylfentanyl 4-ANPP Minor Human Hepatocytes nih.gov

Phase II Metabolic Transformations in In Vitro Systems

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663). These reactions further increase water solubility and facilitate excretion.

Conjugation reactions typically occur on functional groups like hydroxyl, amino, or carboxyl groups, which may be present on the parent molecule or introduced during Phase I metabolism. frontiersin.org For many fentanyl-type compounds, Phase II metabolism is not extensive for the parent drug itself. However, Phase I metabolites, particularly those that have undergone hydroxylation, can be substrates for conjugation.

In vitro studies with carfentanil using human liver microsomes and hepatocytes identified a glucuronide conjugate as one of its metabolites. frontiersin.orgnih.gov Glucuronidation is a common pathway for phenolic groups, and while less common for the core structures of these analogs, it can occur if hydroxylation introduces a suitable site. nih.gov For instance, studies on the metabolism of various new psychoactive substances have shown that glucuronidation can occur on hydroxylated metabolites. core.ac.uk While sulfation is another possible conjugation reaction, glucuronidation is more commonly reported for these types of compounds in in vitro systems. frontiersin.org

Role of Cytochrome P450 Isoforms and Other Enzymes in In Vitro Metabolism

The biotransformation of this compound and its analogs is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with other enzymes playing secondary roles.

Extensive research has identified CYP3A4 as the major isoform responsible for the primary metabolic pathway of fentanyl—N-dealkylation to norfentanyl—in human liver microsomes. duke.edumssm.eduresearchgate.net The activity of CYP3A4 is highly correlated with the rate of norfentanyl formation, and specific inhibitors of CYP3A4, such as ketoconazole, can strongly inhibit this reaction. mssm.eduresearchgate.net Studies on a wide range of 4-aminopiperidine-containing drugs have consistently shown that CYP3A4 is the major contributor to their N-dealkylation. nih.govacs.org

While CYP3A4 is dominant, other isoforms may play a role in the metabolism of certain analogs. For some 4-aminopiperidine drugs, CYP2D6 can contribute significantly to other metabolic pathways, such as aromatic hydroxylation. nih.gov However, for the N-dealkylation reaction specific to the piperidine nitrogen, CYP3A4 remains the key enzyme. acs.org

Besides CYPs, other enzyme families can be involved. Carboxylesterases (CES) are implicated in amide hydrolysis pathways. nih.gov In vitro studies using recombinant human CES isoforms have demonstrated their capacity to hydrolyze various amides, suggesting a potential role in the metabolism of N-acylated piperidines. nih.gov

Table 4: Key Enzymes and Their Roles in the In Vitro Metabolism of Fentanyl and Analogs

Enzyme/Isoform Metabolic Reaction(s) Substrate(s) Significance
CYP3A4 Oxidative N-dealkylation Fentanyl, Cisapride, other 4-aminopiperidines Major duke.edumssm.edunih.gov
Alkyl Hydroxylation Fentanyl Minor duke.edu
CYP2D6 Aromatic Hydroxylation Lorcainide, Indoramin Major (for these specific drugs) nih.gov
Carboxylesterases Amide Hydrolysis Various amides (e.g., Lidocaine, Prilocaine) Potential role nih.gov

| UGTs | Glucuronidation | Hydroxylated metabolites, Carfentanil | Phase II Conjugation frontiersin.orgnih.gov |

Predictive In Vitro Models for Metabolite Identification and Pathway Elucidation

The elucidation of metabolic pathways is a critical step in the development and characterization of new chemical entities. For this compound and its analogs, a variety of predictive in vitro models are employed to identify potential metabolites and understand their biotransformation routes. These models simulate the metabolic environment of the liver, which is the primary site of drug metabolism in the body. researchgate.net While specific published metabolic data for this compound is limited, extensive research on the broader class of 4-aminopiperidine derivatives provides a strong predictive framework for its metabolic fate. nih.govacs.org

In vitro systems offer significant advantages, including reproducibility, simplicity, and the ability to investigate metabolic processes rapidly. researchgate.net The primary models used for studying the metabolism of piperidine-containing compounds include human liver microsomes (HLM), the S9 fraction, and recombinant human cytochrome P450 (CYP) enzymes. researchgate.netnih.govnih.gov

Human Liver Microsomes (HLM)

HLM are vesicles of the endoplasmic reticulum from hepatocytes and are a standard tool for metabolic studies because they contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. researchgate.net Studies on various 4-aminopiperidine analogs show that HLM are effective in identifying major metabolic pathways. nih.govacs.org For this class of compounds, N-dealkylation is frequently observed as a predominant biotransformation pathway. nih.govacs.org HLM incubations, supported by cofactors like NADPH, allow researchers to determine key metabolic parameters and identify the primary metabolites formed through oxidative reactions. nih.gov

Human Liver S9 Fraction

The S9 fraction is a supernatant preparation from liver homogenate that contains both microsomal and cytosolic enzymes. nih.gov This model is advantageous as it can facilitate both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) metabolic reactions. The S9 fraction has been instrumental in elucidating complex biotransformation pathways, such as a novel ring expansion from an aminopyrrolidine to an aminopiperidine structure in an analog. nih.govresearchgate.net This specific transformation was found to involve both microsomal (CYP3A) and cytosolic enzymes, highlighting the utility of the S9 fraction in identifying multi-step metabolic processes that would not be observed in microsomes alone. nih.gov The mechanism involved an initial hydroxylation and ring-opening to form an aldehyde intermediate, followed by an intramolecular Schiff-base formation and subsequent reduction to the piperidine product. nih.govresearchgate.net

Recombinant Cytochrome P450 Enzymes

To pinpoint the specific CYP isoforms responsible for the metabolism of a compound (a process known as reaction phenotyping), individual human CYP enzymes are expressed in cellular systems (e.g., insect cells or bacteria). nih.gov These recombinant enzymes are then used in incubations with the test compound. For the 4-aminopiperidine class of molecules, this approach has consistently identified CYP3A4 as a major contributor to their metabolism, particularly in catalyzing N-dealkylation reactions. nih.govacs.orgresearchgate.net However, for certain analogs, other isoforms such as CYP2D6 have also been shown to play a significant role. nih.govacs.org This method is crucial for predicting potential drug-drug interactions, as co-administered drugs may inhibit or induce specific CYP enzymes.

The research findings from these predictive models are summarized in the tables below, providing an overview of the models and the metabolic pathways they help elucidate for 4-aminopiperidine analogs.

Table 1: Overview of Predictive In Vitro Models for Metabolism Studies

This table describes the common in vitro models used to study the metabolism of 4-aminopiperidine derivatives and their primary applications.

In Vitro ModelCompositionPrimary ApplicationMetabolic Reactions Elucidated
Human Liver Microsomes (HLM) Vesicles of endoplasmic reticulum containing Phase I enzymes (e.g., CYPs, FMOs).Metabolite identification, metabolic stability assessment, enzyme kinetics.Oxidation, N-dealkylation, Hydroxylation. nih.govacs.org
Human Liver S9 Fraction Contains both microsomal and cytosolic enzymes.Elucidation of complex, multi-step biotransformation pathways.Phase I (Oxidation, Reduction) and Phase II (Conjugation) reactions. nih.govresearchgate.net
Recombinant CYP Enzymes Individual CYP isoforms expressed in a cellular system.Reaction phenotyping to identify specific enzymes responsible for metabolism.Isoform-specific contributions to pathways like N-dealkylation and hydroxylation. nih.govresearchgate.net

Table 2: Research Findings on Metabolic Pathways of 4-Aminopiperidine Analogs Using In Vitro Models

This table details specific research findings on the biotransformation of various 4-aminopiperidine analogs as determined by predictive in vitro models.

Compound/Analog ClassIn Vitro Model UsedMajor Biotransformation Pathway IdentifiedKey Enzyme(s) InvolvedReference
General 4-Aminopiperidines Human Liver Microsomes, Recombinant CYPsN-dealkylationCYP3A4 (major), CYP2D6 nih.govacs.org
Bamipine Not specified, metabolic studyN-dealkylation, para-hydroxylationNot specified nih.gov
Lorcainide Recombinant CYPsPhenyl ring hydroxylation, N-dealkylationCYP2D6 (hydroxylation), CYP3A4 (N-dealkylation) nih.govacs.org
Indoramin Recombinant CYPsIndole 6-hydroxylation (major), N-dealkylation (minor)CYP2D6 nih.govacs.org
AMG657417 (pyrrolidine analog) Human Liver S9, HLM, Recombinant CYPsPyrrolidine (B122466) ring opening and rearrangement to aminopiperidineCYP3A4 (initial hydroxylation), Cytosolic enzymes nih.govresearchgate.net

Advanced Analytical Characterization Techniques in Piperidine Research

Spectroscopic Analysis for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-Propionyl-4-piperidinamine hydrochloride, the spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the piperidine (B6355638) ring, and the amine/amide protons. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, protons adjacent to the nitrogen atoms and the carbonyl group would appear at a lower field (higher ppm) due to deshielding effects. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets, multiplets), which help to establish the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy provides information on the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In a proton-decoupled ¹³C NMR spectrum of this compound, one would expect to see signals for the carbonyl carbon of the propionyl group (typically in the 170-180 ppm range), the carbons of the piperidine ring, and the carbons of the ethyl group. researchgate.netudel.edu The chemical shifts provide insight into the electronic environment of each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Predicted NMR Spectral Data for 1-Propionyl-4-piperidinamine
TechniqueStructural UnitExpected Chemical Shift (ppm)Expected Multiplicity
¹H NMR-CH₃ (propionyl)~1.1Triplet (t)
-CH₂- (propionyl)~2.2Quartet (q)
Piperidine Ring Protons~1.5 - 3.5Multiplets (m)
-NH- and -NH₂⁺-Variable, broadSinglet (br s)
¹³C NMR-C=O (carbonyl)~175
-CH-NH₂⁺ (C4 of piperidine)~45-55
-CH₂- (piperidine ring)~30-50
Propionyl carbons~10 (-CH₃), ~30 (-CH₂)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands. A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is expected for the C=O (carbonyl) stretching vibration of the amide group. d-nb.infodocbrown.info The N-H stretching vibrations of the primary amine hydrochloride and the secondary amide would appear as broad bands in the region of 3200-3500 cm⁻¹. docbrown.infopearson.com C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹. The region from 1500 to 400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong C=O stretching is also observed in Raman spectra, non-polar bonds often produce stronger signals than in IR. This technique can be particularly useful for analyzing samples in aqueous solutions.

Table 2: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine Salt (-NH₂⁺-)N-H Stretch~3200-3400 (broad)Medium-Strong
Amide (-CO-NH-)N-H Stretch~3300Medium
Alkyl (CH₂, CH₃)C-H Stretch2850-2960Medium-Strong
Amide (C=O)Carbonyl Stretch1630-1680Strong
Amine Salt / AmideN-H Bend1500-1600Medium
AmideC-N Stretch1200-1400Medium

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC-MS can be challenging due to its polarity and low volatility. Chemical derivatization is often employed to convert the polar amine groups into less polar, more volatile derivatives suitable for GC analysis. oup.com For example, acylation or silylation can be used to cap the N-H groups. oup.com

Once ionized in the mass spectrometer (typically by electron ionization, EI), the molecule will fragment in a predictable manner. The resulting mass spectrum will show a molecular ion peak (or a peak corresponding to the derivatized molecule) and several fragment ion peaks. Characteristic fragmentation of piperidine rings often involves alpha-cleavage adjacent to the nitrogen atom. Other likely fragmentations would include the loss of the propionyl group. The specific fragmentation pattern serves as a molecular fingerprint. oup.comnih.gov

LC-MS is the preferred method for analyzing polar and non-volatile compounds like this compound, as it does not require derivatization. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer.

LC-MS/MS (Tandem Mass Spectrometry) is a powerful technique for both quantification and structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is generated. In the first stage of MS, this parent ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of MS. mdpi.com For this compound, a characteristic fragmentation would be the cleavage of the amide bond, leading to fragments corresponding to the propionyl group and the 4-aminopiperidine (B84694) moiety. rhhz.net

High-Resolution Mass Spectrometry (HRMS) , often coupled with LC (LC-HRMS), can measure the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in the compound's identification. rhhz.net

Table 3: Predicted Mass Spectrometry Data for 1-Propionyl-4-piperidinamine
TechniqueIonizationExpected Parent Ion [M+H]⁺ (m/z)Potential Major Fragment Ions (m/z)
LC-MS/MSESI Positive157.13101 (loss of C₃H₄O), 57 (propionyl cation)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of pharmaceutical compounds. nih.gov

For a polar and basic compound like this compound, a reversed-phase HPLC method is typically suitable. A C18 stationary phase is commonly used. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govgoogle.com The pH of the mobile phase is a critical parameter to ensure good peak shape and retention for basic analytes. The use of an ion-pairing agent or a buffer with a low pH can help to minimize peak tailing. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically using a UV detector. nih.gov

Table 4: Typical HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid or Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol
ElutionIsocratic or Gradient
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectionUV at 210-220 nm
Injection Volume10-20 µL

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of piperidine compounds. Reversed-phase HPLC (RP-HPLC) is the most common modality, valued for its accuracy, sensitivity, and reproducibility. nih.govresearchgate.net

A primary challenge in the analysis of simple piperidine derivatives is that they often lack a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors difficult. tandfonline.com To overcome this, several strategies are employed. One approach is the use of ion-pairing agents, such as heptafluorobutyric acid (HFBA), which can increase the retention of polar, non-chromophoric compounds on reversed-phase columns. tandfonline.com Another effective strategy is pre-column derivatization, where the analyte is reacted with a reagent to attach a chromophoric tag. For instance, piperidine and its salts can be derivatized with 4-toluenesulfonyl chloride to enable sensitive UV detection. nih.govresearchgate.net

The selection of the stationary phase, mobile phase composition, and detector is critical for developing a robust HPLC method. C18 columns are frequently used as the stationary phase for the separation of piperidine derivatives. nih.govgoogle.com The mobile phase typically consists of an aqueous component (often with a pH-modifying additive like phosphoric acid) and an organic solvent such as acetonitrile or methanol. nih.govtandfonline.comgoogle.com For compounds without a chromophore, alternative detection methods like Charged Aerosol Detection (CAD) can be utilized, which offers near-universal detection for non-volatile analytes. tandfonline.com

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the procedure is suitable for its intended purpose, assessing parameters such as precision, linearity, specificity, and accuracy. tandfonline.comnih.gov A well-developed HPLC method is a rapid and reliable tool for routine quality control analysis of piperidine compounds in bulk and formulated products. nih.gov

ParameterTypical Conditions for Piperidine Analysis
Chromatographic Mode Reversed-Phase HPLC (RP-HPLC)
Stationary Phase C18 (e.g., Atlantis C18, Inertsil C18) nih.govtandfonline.com
Mobile Phase Water/Acetonitrile or Water/Methanol gradient or isocratic elution tandfonline.comgoogle.com
Additives 0.1% Phosphoric Acid or 0.1% Heptafluorobutyric Acid (HFBA) nih.govtandfonline.com
Flow Rate 0.8 - 1.0 mL/min nih.govtandfonline.comgoogle.com
Column Temperature 30 - 40 °C nih.govtandfonline.comgoogle.com
Detection UV (after derivatization) or Charged Aerosol Detection (CAD) nih.govtandfonline.com
Derivatization Agent 4-Toluene Sulfonyl Chloride (for UV detection) nih.gov

Chiral HPLC for Enantiomeric and Diastereomeric Separation and Quantification

Many pharmacologically active piperidine derivatives are chiral, meaning their enantiomers can exhibit significantly different biological activities. americanpharmaceuticalreview.comphenomenex.com Therefore, the separation and quantification of enantiomers are critical in pharmaceutical development. americanpharmaceuticalreview.comcsfarmacie.cz Chiral HPLC is a powerful technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers. phenomenex.com

Similar to achiral HPLC, the lack of a chromophore in many simple piperidines presents a challenge for UV detection. nih.gov Pre-column derivatization with a UV-active agent is a common and effective solution. Reagents such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride can be used to introduce a chromophore into the analyte, allowing for sensitive detection and accurate quantification of the enantiomeric excess. google.comnih.gov This derivatization step must be carefully controlled to prevent racemization.

The choice of the chiral stationary phase is the most critical parameter for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H, Chiralcel OZ-H), are widely used and have demonstrated success in separating the enantiomers of derivatized piperidines. nih.govnih.gov The mobile phase in chiral HPLC often consists of non-polar solvents like hexane (B92381) or ethanol (B145695) in normal-phase mode, sometimes with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. nih.govresearchgate.net The resolution between the enantiomeric peaks is a key measure of the separation's effectiveness. A resolution value greater than 1.5 is generally considered indicative of a good separation, with values over 4.0 being reported in optimized methods for piperidine derivatives. nih.gov

ParameterExample Conditions for Chiral Piperidine Analysis
Technique Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Stationary Phase Chiralpak AD-H (amylose derivative) nih.gov
Mobile Phase 0.1% Diethyl amine in Ethanol nih.gov
Flow Rate 0.5 mL/min nih.gov
Detection UV (e.g., at 228 nm) after derivatization nih.gov
Derivatization Agent para-Toluene Sulfonyl Chloride (PTSC) nih.gov
Resolution (Rs) > 4.0 between enantiomers nih.gov

X-ray Diffraction Analysis for Absolute Configuration Determination

While chiral HPLC can separate and quantify enantiomers, it does not inherently determine the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral center. nih.gov Single-crystal X-ray diffraction (XRD) is the definitive method for unambiguously determining the absolute configuration of chiral molecules. nih.govnih.govresearchgate.net

The technique relies on a phenomenon known as anomalous dispersion or resonant scattering. researchgate.neted.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, small differences in the diffraction pattern can be measured between a crystal and its mirror image, allowing for the assignment of the correct absolute structure. ed.ac.uk The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned configuration; a value close to zero for a known enantiopure compound confirms the assignment. nih.govresearchgate.net

For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect can be very weak. researchgate.neted.ac.uk A common and effective strategy to overcome this, particularly for amines, is to form a salt with an acid containing a heavier atom or a chiral component of known absolute configuration. researchgate.netresearchgate.net The analysis of a hydrochloride salt, such as this compound, is advantageous because the chloride ion enhances the anomalous scattering effect, facilitating a more reliable determination of the absolute configuration. thieme-connect.de Alternatively, a salt can be formed with a chiral counter-ion of a known configuration; determining the crystal structure of the resulting diastereomeric salt then allows the configuration of the target molecule to be deduced. researchgate.net

Successful X-ray diffraction analysis requires the growth of a high-quality single crystal, which can sometimes be a challenging and time-consuming step. researchgate.netrsc.org However, when successful, it provides unequivocal proof of the molecule's three-dimensional structure and absolute stereochemistry. nih.gov

Computational Chemistry and Theoretical Modeling of Piperidine Derivatives

Quantum Chemical Calculations for Molecular Structure, Conformation, and Electronic Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of piperidine (B6355638) derivatives at an electronic level. researchgate.netrsc.org These methods are used to investigate molecular geometry, electronic stability, and reactivity. researchgate.net For a molecule such as 1-Propionyl-4-piperidinamine hydrochloride, DFT can determine the most stable three-dimensional structure by optimizing its geometry. This includes calculating bond lengths, bond angles, and dihedral angles.

The conformational landscape of the piperidine ring is a key determinant of its biological activity. The ring typically adopts a chair conformation, but substituents can influence its preference and the equilibrium between different conformers. nih.gov DFT calculations can quantify the energy differences between various conformations, such as the axial and equatorial positions of substituents, which is crucial for understanding how the molecule presents itself to a biological target. nih.gov

Furthermore, DFT studies provide detailed information about the electronic properties of the molecule. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help in understanding the molecule's reactivity and kinetic stability. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). tandfonline.com

Table 1: Key Electronic Properties of Piperidine Derivatives Calculated via DFT

Property Description Significance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron; related to reactivity with electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron; related to reactivity with nucleophiles.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. A larger gap implies higher stability and lower chemical reactivity.
Dipole Moment A measure of the overall polarity of the molecule. Influences solubility, membrane permeability, and non-covalent interactions.
Mulliken Charges Distribution of atomic charges throughout the molecule. Helps identify charged or polar centers involved in electrostatic interactions with a receptor.
Molecular Electrostatic Potential (MEP) 3D map of the electronic potential around the molecule. Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. tandfonline.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govtandfonline.com For this compound, docking simulations can identify potential binding modes within the active site of a target protein, such as an enzyme or a G protein-coupled receptor (GPCR). nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their steric and energetic complementarity. nih.govtandfonline.com These scores, often expressed as binding affinities (e.g., in kcal/mol), help rank different compounds and predict their potential inhibitory or activating effects. tandfonline.com

Following docking, Molecular Dynamics (MD) simulations are often employed to refine the predicted binding pose and assess the stability of the ligand-receptor complex over time. researchgate.netnih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions. researchgate.net This method can reveal key conformational changes in both the ligand and the receptor upon binding and confirm the stability of crucial interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges. researchgate.netnih.gov For piperidine derivatives, MD simulations can elucidate how the flexibility of the piperidine scaffold contributes to its binding within a biological environment. researchgate.net

Table 2: Example Output from Molecular Docking and Dynamics Simulations

Parameter Description Example Finding for a Piperidine Derivative
Binding Energy/Score (kcal/mol) Estimated free energy of binding. A more negative value indicates stronger binding. Compound X exhibited a binding score of -9.5 kcal/mol, suggesting high affinity for the target.
Key Interacting Residues Specific amino acids in the receptor's active site that form significant interactions with the ligand. Formed hydrogen bonds with Gln124 and Asp147; established hydrophobic interactions with Trp318 and Ile322. tandfonline.com
RMSD (Å) Root-Mean-Square Deviation of atomic positions over the simulation time. The ligand-protein complex showed a stable RMSD of ~2.1 Å over a 100 ns simulation, indicating a stable binding pose. researchgate.net
Hydrogen Bond Analysis Number and persistence of hydrogen bonds formed between the ligand and receptor. Maintained 2-3 stable hydrogen bonds with the receptor throughout the simulation. researchgate.net

In Silico Prediction of Structure-Activity Relationships and Binding Affinities

In silico methods are crucial for establishing Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. mdpi.comnih.gov QSAR models are mathematical equations that correlate variations in the chemical structures of a series of compounds with their measured biological activities. nih.gov

For a series of piperidine derivatives, a QSAR model can be developed using molecular descriptors (numerical representations of chemical information) as independent variables and a biological endpoint (like inhibitory concentration, IC50) as the dependent variable. nih.gov These descriptors can encode 2D or 3D structural features, as well as physicochemical properties. Once a statistically robust QSAR model is built and validated, it can be used to predict the activity of new, unsynthesized piperidine analogues, guiding the design of more potent compounds. nih.govresearchgate.net This approach helps prioritize which derivatives to synthesize, saving time and resources. researchgate.netclinmedkaz.org

Free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can also be used in conjunction with MD simulations to provide more accurate predictions of binding affinities than docking scores alone. researchgate.net These calculations consider factors like solvation effects and entropy, offering a more comprehensive assessment of the binding process.

Table 3: Hypothetical QSAR Model for Piperidine Derivatives

Parameter Value Interpretation
Equation pIC50 = 0.6ClogP - 0.2TPSA + 1.5*HBD_Count + 2.1 A hypothetical equation relating activity (pIC50) to molecular descriptors.
r² (Correlation Coefficient) 0.85 Indicates that 85% of the variance in activity is explained by the model.
Q² (Cross-Validation Coefficient) 0.75 A measure of the model's predictive power on new data; a value > 0.5 is generally considered good.
Descriptors Used ClogP (lipophilicity), TPSA (polar surface area), HBD_Count (hydrogen bond donors). Suggests that higher lipophilicity and more hydrogen bond donors increase activity, while a larger polar surface area decreases it.

Chemoinformatics and Database Mining for Piperidine Research and Scaffold Design

Chemoinformatics combines computational methods with chemical information to support drug discovery. unifi.it Large chemical databases like PubChem, ChEMBL, and DrugBank contain vast amounts of information on compounds containing the piperidine scaffold. drugbank.com Researchers can mine these databases to identify existing drugs or compounds with desired properties, analyze trends in piperidine-based structures, or find starting points for new design projects. researchgate.netnih.gov

The piperidine ring is considered a "privileged scaffold" because it is a structural motif found in a wide range of biologically active compounds and approved drugs. researchgate.netnih.govmdpi.com Chemoinformatic tools are used to analyze the chemical space of piperidine derivatives, assessing properties like structural diversity, drug-likeness, and synthetic accessibility. nih.govwhiterose.ac.uk

Fragment-based drug discovery (FBDD) is another area where chemoinformatics plays a key role. nih.govpmarketresearch.com The piperidine scaffold can be used as a 3D fragment to build larger, more complex molecules. nih.govwhiterose.ac.uk Virtual libraries of piperidine-based fragments can be generated and analyzed for their three-dimensional shape and properties to ensure they provide novel and diverse starting points for drug discovery programs. nih.govwhiterose.ac.uk This approach allows for the efficient exploration of chemical space and the design of novel molecules with optimized properties for specific biological targets. pmarketresearch.com

Table 4: Selected Databases and Chemoinformatics Tools for Piperidine Research

Resource Type Application in Piperidine Research
PubChem Public Chemical Database Searching for structures, properties, and biological activity data of piperidine-containing compounds.
ChEMBL Medicinal Chemistry Database Mining for SAR data, target information, and bioactivity of piperidine derivatives against specific proteins. mdpi.com
DrugBank Drug and Drug Target Database Identifying approved drugs and investigational compounds that feature a piperidine scaffold. drugbank.com
SwissTargetPrediction Web Tool Predicting the most likely protein targets for novel piperidine derivatives based on chemical similarity. researchgate.netclinmedkaz.org
PASS Online Web Tool Predicting the spectrum of biological activities for a given chemical structure. clinmedkaz.org
Pipeline Pilot Software Platform Used for creating automated workflows to analyze large chemical libraries and assess properties like 3D shape diversity. nih.gov

Emerging Research Directions and Methodological Advances in Piperidine Chemistry

Development of Novel and Efficient Synthetic Methodologies for Complex Piperidine (B6355638) Structures

The synthesis of complex piperidine structures, such as 1-Propionyl-4-piperidinamine hydrochloride, is a dynamic field of research, with a constant drive towards more efficient, scalable, and environmentally benign methodologies. Traditional approaches often involve multi-step sequences, which can be time-consuming and generate significant waste. Modern synthetic chemistry has seen a paradigm shift towards methodologies that offer greater atom economy and stereochemical control.

A plausible synthetic route to this compound would involve the acylation of a suitable 4-aminopiperidine (B84694) precursor. A common and efficient method for this transformation is the reaction of 4-amino-1-Boc-piperidine with propionyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in an inert solvent like dichloromethane. The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing N-acylation at the piperidine ring nitrogen. Subsequent deprotection of the Boc group under acidic conditions, for instance, with hydrochloric acid in dioxane or methanol, would yield the desired 1-Propionyl-4-piperidinamine as its hydrochloride salt.

Recent advancements in the synthesis of functionalized piperidines include the development of one-pot multicomponent reactions (MCRs). nih.govchemicalbook.comhmdb.ca These reactions allow for the construction of complex molecular architectures from simple starting materials in a single synthetic operation, thereby reducing the number of steps and purification procedures. nih.gov For instance, a pseudo-five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been developed to afford highly substituted piperidines. chemicalbook.com While not directly applicable to the synthesis of 1-Propionyl-4-piperidinamine, these MCRs highlight the trend towards more convergent and efficient synthetic strategies in piperidine chemistry.

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for piperidine synthesis is an active area of research. This includes the use of both homogeneous and heterogeneous catalysts to promote reactions such as catalytic hydrogenation of pyridine (B92270) precursors, dearomatization reactions, and various cyclization strategies. hmdb.ca For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines. np-mrd.org Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, are also emerging as powerful tools for the asymmetric synthesis of chiral piperidines, offering high stereoselectivity under mild reaction conditions. acs.org

The table below summarizes some of the key synthetic approaches relevant to the construction of N-acyl-4-aminopiperidine scaffolds.

Synthetic ApproachDescriptionKey Features
Protecting Group Strategy Acylation of a protected 4-aminopiperidine followed by deprotection.High yielding, good control over regioselectivity.
Multicomponent Reactions (MCRs) One-pot synthesis from multiple starting materials.High atom economy, operational simplicity, rapid access to diversity. nih.govchemicalbook.comhmdb.ca
Catalytic Hydrogenation Reduction of pyridine precursors to piperidines.Well-established, scalable, various catalysts available. hmdb.ca
Dearomatization of Pyridines Conversion of aromatic pyridines to saturated piperidines.Access to diverse substitution patterns. np-mrd.orgacs.org
Chemo-enzymatic Synthesis Combination of chemical and biocatalytic steps.High enantioselectivity, mild reaction conditions. acs.org

Integration of Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of novel piperidine derivatives like this compound is paramount to ensure its purity, identity, and structural integrity. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. For this compound, both ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular framework.

In the ¹H NMR spectrum, one would expect to see characteristic signals for the ethyl group of the propionyl moiety (a triplet for the methyl group and a quartet for the methylene (B1212753) group). The protons on the piperidine ring would appear as a series of multiplets, with their chemical shifts and coupling constants providing information about their stereochemical environment. The protons of the aminohydrochloride group would likely appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the propionyl group, the two carbons of the ethyl group, and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be indicative of the substitution pattern.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the aminohydrochloride group, the C=O stretching of the amide, and C-H stretching and bending vibrations of the alkyl and piperidine ring systems.

The following table provides a hypothetical summary of the expected spectroscopic data for this compound, based on data for analogous compounds.

TechniqueExpected Data
¹H NMR Signals for propionyl group (triplet and quartet), multiplets for piperidine ring protons, broad singlet for -NH3+ protons.
¹³C NMR Carbonyl signal (~170-175 ppm), signals for ethyl group carbons, and distinct signals for the piperidine ring carbons.
Mass Spectrometry (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the free base plus a proton.
Infrared (IR) Spectroscopy N-H stretching bands, C=O stretching band (~1640-1660 cm⁻¹), C-H stretching and bending bands.

Synergistic Application of Computational and Experimental Approaches in Piperidine Drug Discovery

The integration of computational and experimental methods has become an indispensable strategy in modern drug discovery, and the development of piperidine-based ligands is no exception. This synergistic approach accelerates the identification and optimization of lead compounds by providing valuable insights into their structure-activity relationships (SAR) and binding modes with biological targets.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For piperidine-based compounds, pharmacophore models can be generated based on a set of known active molecules. nih.govchemicalbook.com These models can then be used as 3D queries to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hmdb.canih.gov For piperidine derivatives, docking studies can elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site of a target protein. nih.gov This information is crucial for understanding the molecular basis of activity and for designing new analogs with improved potency and selectivity. For instance, docking studies of N-functionalized piperidine derivatives have been used to predict their binding modes in the active site of the dopamine (B1211576) D2 receptor. hmdb.ca

The insights gained from these computational studies guide the design and synthesis of new piperidine analogs. These newly synthesized compounds are then subjected to experimental validation through in vitro biological assays to determine their actual activity. The experimental results, in turn, are used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing. This synergistic feedback loop significantly enhances the efficiency of the drug discovery process.

For example, a study on piperidine-based inhibitors of the enzyme farnesyltransferase utilized in silico QSAR (Quantitative Structure-Activity Relationship) and pharmacophore analyses to understand the structural requirements for inhibitory activity. spectrabase.com The computational models highlighted the importance of specific features, such as fractional negative charge on the van der Waals surface, for potent inhibition. spectrabase.com This knowledge can then be used to guide the synthesis of more effective inhibitors.

The table below outlines the key aspects of the synergistic application of computational and experimental approaches.

ApproachDescriptionApplication in Piperidine Drug Discovery
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features for biological activity.Virtual screening of compound libraries to find novel piperidine-based hits. nih.govchemicalbook.com
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target.Elucidating key interactions and guiding the design of more potent piperidine analogs. hmdb.canih.govnih.gov
QSAR Studies Relates the chemical structure of compounds to their biological activity.Predicting the activity of new piperidine derivatives before synthesis. spectrabase.com
Experimental Synthesis and Biological Evaluation Chemical synthesis of designed compounds and testing their activity in vitro.Validating computational predictions and providing data for model refinement. rsc.orgchemicalbook.com

Exploration of Novel Biological Targets for Piperidine-Based Ligands through In Vitro Screening

The structural versatility of the piperidine scaffold allows for its interaction with a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry. nist.gov The exploration of novel biological targets for piperidine-based ligands, including compounds like this compound, is a key area of research, driven by high-throughput screening (HTS) and other in vitro assay technologies.

High-throughput screening (HTS) enables the rapid testing of large libraries of compounds against a specific biological target. rsc.orgresearchgate.net Piperidine-containing compound libraries are often screened to identify initial "hits" for a variety of targets, including enzymes, receptors, and ion channels. nih.gov For example, HTS of small molecule libraries has been instrumental in identifying piperidine derivatives as inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH), a potential target in oncology. rsc.org

Once initial hits are identified, a variety of in vitro assays are employed to confirm their activity, determine their potency (e.g., IC₅₀ or EC₅₀ values), and elucidate their mechanism of action. These assays can be biochemical (enzyme inhibition assays) or cell-based (reporter gene assays, cell proliferation assays). For instance, piperidine derivatives have been evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. chemicalbook.comchemicalbook.com

The biological targets for piperidine-based ligands are diverse and include:

Enzymes: Piperidine derivatives have been shown to inhibit a wide range of enzymes, including farnesyltransferase (an anticancer target), monoamine oxidase (MAO) (a target for neurodegenerative diseases), and various kinases. hmdb.caacs.org

G-protein coupled receptors (GPCRs): The piperidine scaffold is a common feature in ligands for various GPCRs, such as opioid, dopamine, and serotonin (B10506) receptors, which are important targets for pain management and psychiatric disorders.

Ion channels: Certain piperidine derivatives can modulate the activity of ion channels, which are involved in a variety of physiological processes.

Nicotinic acetylcholine (B1216132) receptors (nAChRs): Piperidine alkaloids are known to interact with nAChRs, which are implicated in a range of neurological functions and diseases. hmdb.canih.gov

The table below lists some of the biological targets that have been explored for piperidine-based ligands.

Biological Target ClassSpecific ExamplesTherapeutic Area
Enzymes Acetylcholinesterase chemicalbook.comchemicalbook.com, Farnesyltransferase hmdb.ca, Monoamine Oxidase (MAO) acs.orgAlzheimer's Disease, Cancer, Neurological Disorders
GPCRs Opioid Receptors, Dopamine Receptors, Sigma Receptors nist.govPain, Psychiatric Disorders, Neurological Disorders
Ion Channels Various voltage-gated and ligand-gated ion channelsDiverse physiological and pathological conditions
Nicotinic Acetylcholine Receptors (nAChRs) Neuronal and muscle nAChRs hmdb.canih.govNeurological Disorders, Pain

The continuous development of new in vitro screening technologies, coupled with the vast chemical space accessible through modern synthetic methods, ensures that the exploration of novel biological targets for piperidine-based ligands will remain a vibrant and productive area of research for the foreseeable future.

Q & A

Q. What synthetic methodologies are established for 1-Propionyl-4-piperidinamine hydrochloride, and what are their typical yields?

The compound is synthesized via Mannich reactions , utilizing paraformaldehyde and phenethylamine hydrochloride as key reactants. Acetophenone derivatives (e.g., 4'-methyl-, 4'-methoxy-, or halogen-substituted acetophenones) serve as ketone components. Reported yields range from 87–98% , depending on substituent electronic effects and reaction optimization (e.g., temperature, solvent polarity) . For analogous piperidine derivatives, sodium borohydride or lithium aluminum hydride are used for reductions, while nucleophilic substitutions require bases like NaOH .

Method ReactantsYield (%)Conditions
Mannich ReactionPhenethylamine HCl, paraformaldehyde87–98Solvent: Methanol/Water, RT
ReductionNaBH₄, LiAlH₄70–85Ether/THF, reflux

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • NMR (¹H/¹³C): Resolves piperidine ring conformations and propionyl group integration.
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C₈H₁₅ClN₂O, MW 202.67 g/mol) .
  • HPLC-Purity Analysis: Essential for verifying >95% purity, particularly for pharmacological assays .
  • X-ray Diffraction (XRD): Resolves crystallographic ambiguities in hydrochloride salt formation .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Spill Management: Contain with inert absorbents (e.g., sand) and dispose as hazardous waste .
  • Storage: Stable at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency and scalability?

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may improve reductive amination steps .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) can accelerate Mannich reactions but require post-synthesis purification to remove residuals .
  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >90% .

Q. How do structural modifications of the piperidine ring impact pharmacokinetic properties?

Substitutions at the 4-position of the piperidine ring (e.g., sulfonyl, methoxy groups) alter:

  • Lipophilicity: Measured via logP values; higher lipophilicity enhances blood-brain barrier penetration .
  • Metabolic Stability: Electron-withdrawing groups (e.g., -SO₂-) reduce CYP450-mediated oxidation .
  • Receptor Affinity: N-Methylation increases selectivity for σ-1 receptors, as seen in related piperidinylpyridines .
Substituent logPMetabolic Half-life (hr)Target Affinity (IC₅₀, nM)
-SO₂-(4-MeOPh)1.23.5σ-1: 12 ± 2.1
-NMe₂0.81.8NMDA: 45 ± 5.3

Q. What strategies address contradictions in reported biological activity data?

  • Assay Standardization: Discrepancies in cytotoxicity IC₅₀ values (e.g., 10–50 µM) may arise from varying cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) reconcile conflicting receptor-binding data by simulating ligand conformations .

Q. How can stability under physiological conditions be evaluated for preclinical development?

  • pH-Dependent Degradation: Incubate the compound in buffers (pH 1–9) and monitor decomposition via HPLC at 37°C .
  • Forced Degradation Studies: Expose to heat (60°C), UV light, and oxidative agents (H₂O₂) to identify degradation products .
  • Plasma Stability Assays: Incubate with rat/human plasma; >80% remaining after 1 hr is acceptable for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.